![molecular formula C23H25N3O2 B5917736 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5917736.png)
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine, also known as PD173074, is a potent and selective inhibitor of fibroblast growth factor receptor (FGFR). FGFRs play a crucial role in cell signaling pathways and are involved in several physiological processes, including cell growth, differentiation, and survival. The inhibition of FGFRs has been shown to have potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and metabolic disorders.
Mechanism of Action
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine selectively inhibits FGFRs by binding to the ATP-binding site of the receptor. The inhibition of FGFRs leads to the disruption of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. The disruption of these pathways leads to the inhibition of cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been shown to have several biochemical and physiological effects. In cancer cells, 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine inhibits cell growth, induces apoptosis, and reduces tumor growth in animal models. In animal models of heart failure, 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine improves cardiac function and reduces myocardial fibrosis. In animal models of type 2 diabetes, 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine improves insulin sensitivity and glucose metabolism.
Advantages and Limitations for Lab Experiments
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has several advantages for lab experiments, including its high potency, selectivity, and availability. However, 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Future Directions
Several future directions for 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine research have been proposed. These include the development of more potent and selective FGFR inhibitors, the investigation of the potential therapeutic applications of 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine in other diseases, and the optimization of the synthesis method to improve the purity and yield of the compound. Additionally, the investigation of the mechanisms of resistance to FGFR inhibitors and the development of combination therapies to overcome resistance are areas of active research.
Synthesis Methods
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine is synthesized by the condensation of 3,4-dimethoxybenzaldehyde, phenylacetic acid, and 1-piperidinecarboxaldehyde followed by cyclization with guanidine. The synthesis method has been optimized to produce high yields of pure 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine. Several modifications to the synthesis method have been proposed to improve the purity and yield of the compound.
Scientific Research Applications
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and metabolic disorders. The inhibition of FGFRs has been shown to have anti-tumor effects in several cancer types, including breast cancer, lung cancer, and prostate cancer. 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has also been shown to have cardioprotective effects in animal models of myocardial infarction and heart failure. Additionally, 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-phenyl-2-piperidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-27-21-12-11-18(15-22(21)28-2)20-16-19(17-9-5-3-6-10-17)24-23(25-20)26-13-7-4-8-14-26/h3,5-6,9-12,15-16H,4,7-8,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTGNVDHCNBVQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-6-phenyl-2-piperidinopyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.